
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Übersicht
Beschreibung
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone (6-Cl-4-CPQ) is a heterocyclic compound that belongs to the quinazolinone family. It is a colorless solid that is soluble in water and ethanol. 6-Cl-4-CPQ is used in various scientific research applications, including drug development, biochemistry, and pharmacology. It has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments are important considerations for researchers.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone has been studied for its potential as an antitumor agent. One example is R115777, a derivative of quinazolinone, identified as a potent and selective inhibitor of farnesyl protein transferase. This compound has demonstrated significant antitumor effects in vivo following oral administration in mice (Venet, End, & Angibaud, 2003).
Anticonvulsant Activity
Quinazolinone derivatives have been explored for their anticonvulsant properties. Certain derivatives, such as 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones, exhibited promising anticonvulsant activity and protection against seizures in mice, combined with relatively low neurotoxicity (Wolfe et al., 1990).
Fluorescent Probe Development
A novel derivative, 2-(2′-hydroxy-5′-chlorophenyl)-6-chloro-4(3H)-quinazolinone, has been synthesized and used as a fluorescent probe for hydrogen peroxide detection. This probe has shown potential for rapid detection of H2O2 with a linear response range (Cai et al., 2015).
Cytotoxic Evaluation
Quinazolinone-1, 3, 4-oxadiazole derivatives have been synthesized and evaluated for cytotoxic effects against cell lines like MCF-7 and HeLa. Certain compounds exhibited notable cytotoxic activity, suggesting potential applications in cancer research (Hassanzadeh et al., 2019).
Antimicrobial Activity
Quinazolinone derivatives have shown effective antimicrobial properties. For example, quinazolino-thiadiazoles demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains (Patel et al., 2018).
Gastrointestinal and Antiemetic Agents
6-Chloro-2,3-dihydro-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their gastrointestinal prokinetic and antiemetic activities. Some of these compounds showed significant effectiveness in enhancing gut peristaltic activity and inhibiting cisplatin-induced emesis (Baldazzi et al., 1996).
Antiviral and Cytotoxic Activity
6-Bromo-2,3-disubstitued-4(3H)-quinazolinones, structurally similar to this compound, have been synthesized and tested for antiviral activity and cytotoxicity, revealing potential against viruses like vaccinia (Dinakaran et al., 2003).
Corrosion Inhibition
The electronic structure of quinazolinone molecules has been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. Density functional theory and molecular dynamic simulations have been used to explore their mechanism and effectiveness (Saha et al., 2016).
Eigenschaften
IUPAC Name |
6-chloro-4-(2-chlorophenyl)-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKXZQLWVRAQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347410 | |
| Record name | 6-Chloro-4-(2-chlorophenyl)-2-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23441-87-4 | |
| Record name | 6-Chloro-4-(2-chlorophenyl)-2-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



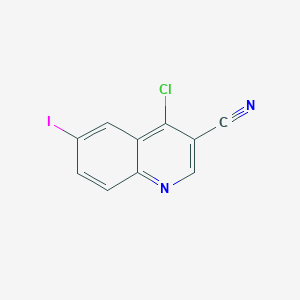

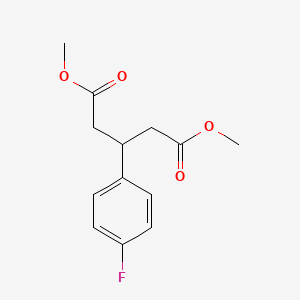

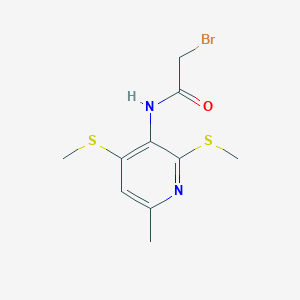
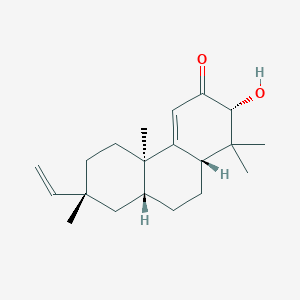
![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)

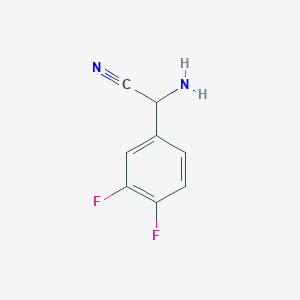



![5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene](/img/structure/B3034759.png)
